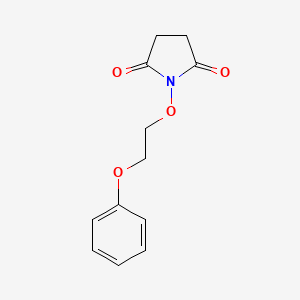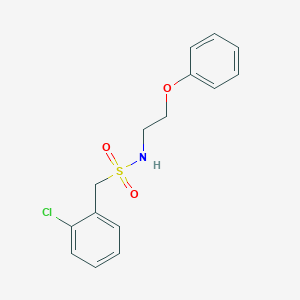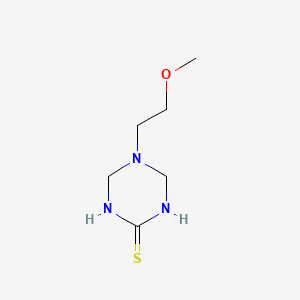
1-(2-phenoxyethoxy)-2,5-pyrrolidinedione
描述
1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, commonly known as Milrinone, is a potent and selective phosphodiesterase III (PDE-III) inhibitor that is used as an inotropic agent and vasodilator. It was first synthesized in the 1970s and has since been used in the treatment of heart failure and other cardiovascular diseases.
科学研究应用
Milrinone is primarily used as an inotropic agent and vasodilator in the treatment of heart failure and other cardiovascular diseases. It has been shown to increase cardiac output and decrease pulmonary capillary wedge pressure, which are important indicators of heart function. Milrinone has also been used in the treatment of acute heart failure, pulmonary hypertension, and septic shock.
作用机制
Milrinone works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) by 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione. This results in an increase in intracellular cAMP levels, which leads to increased contractility and relaxation of smooth muscle cells. Milrinone also has vasodilatory effects, which further enhances cardiac output and reduces afterload.
Biochemical and Physiological Effects:
Milrinone has several biochemical and physiological effects. It increases cardiac output, decreases pulmonary capillary wedge pressure, and reduces systemic vascular resistance. Milrinone also improves diastolic function and reduces myocardial oxygen consumption. Additionally, Milrinone has been shown to have anti-inflammatory effects and may be useful in the treatment of sepsis.
实验室实验的优点和局限性
Milrinone has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. Milrinone is also readily available and relatively inexpensive. However, Milrinone has some limitations for lab experiments. It has a short half-life and requires continuous infusion, which can be challenging to maintain in some experimental settings. Additionally, Milrinone has a narrow therapeutic window and can cause adverse effects if not carefully monitored.
未来方向
For research include the use of Milrinone in the treatment of sepsis, the use of Milrinone in combination with other drugs for the treatment of heart failure, and the development of newer and more potent 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione inhibitors.
属性
IUPAC Name |
1-(2-phenoxyethoxy)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-7-12(15)13(11)17-9-8-16-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLNRFOYVPOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B4832615.png)
![5-[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4832620.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4832630.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4832638.png)
![2-(3-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4832649.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4832661.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide](/img/structure/B4832667.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4832689.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4832702.png)
![1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4832711.png)
![2-(1-cyclohexyl-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4832714.png)
![5-[4-(diethylamino)phenyl]-3-hydroxy-1-isobutyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4832715.png)
